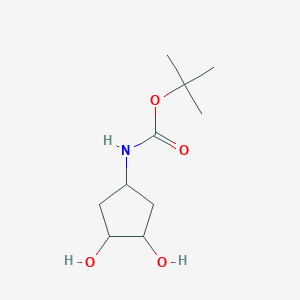

tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate

Description

tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate is a carbamate-protected cyclopentane derivative featuring hydroxyl groups at the 3- and 4-positions of the cyclopentyl ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective functionalization during synthetic routes .

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl N-(3,4-dihydroxycyclopentyl)carbamate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14) |

InChI Key |

OUKPLRJCZUQNRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C(C1)O)O |

Origin of Product |

United States |

Preparation Methods

Protection of 3,4-Dihydroxycyclopentylamine

The core step involves reacting 3,4-dihydroxycyclopentylamine with BOC anhydride. A representative procedure derived from analogous syntheses is outlined below:

-

Reaction Setup :

-

Dissolve 3,4-dihydroxycyclopentylamine (1.0 equiv) in anhydrous THF (10 vol) under nitrogen.

-

Cool the solution to 0°C and add TEA (1.2 equiv) dropwise.

-

Introduce BOC anhydride (1.1 equiv) slowly to minimize exothermic side reactions.

-

-

Reaction Monitoring :

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature.

-

Monitor progress via thin-layer chromatography (TLC) or NMR until the amine is fully consumed (~4–6 hours).

-

-

Workup and Isolation :

Yield : 85–93% (depending on starting material purity and reaction scale).

Addressing Stereochemical Considerations

The stereochemistry of the cyclopentane ring significantly impacts the compound’s biological activity and synthetic utility. For the rel-(1s,3R,4S) configuration described in patent literature:

-

Chiral Starting Materials : Use enantiomerically pure 3,4-dihydroxycyclopentylamine synthesized via asymmetric catalysis or enzymatic resolution.

-

Stereoselective Protection : Employ conditions that preserve the stereochemical integrity during BOC protection, such as low temperatures and non-polar solvents.

Comparative Analysis of Methodologies

The table below contrasts key parameters from documented syntheses of analogous BOC-protected amines:

Troubleshooting Common Challenges

Side Reactions with Hydroxyl Groups

The presence of vicinal diols (3,4-dihydroxy groups) may lead to undesired carbonate formation. Mitigation strategies include:

Purification Challenges

-

Crystallization vs. Chromatography : Crystallization from hexane/ethyl acetate mixtures achieves >95% purity, while silica gel chromatography is reserved for complex mixtures.

-

Byproduct Management : Residual BOC anhydride is removed via aqueous washes, while unreacted amine is extracted into acidic phases.

Scalability and Industrial Relevance

The patent method demonstrates scalability with yields exceeding 90% on multi-gram scales. Critical factors for industrial adoption include:

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free amine. Common deprotection methods include:

-

Acidic hydrolysis :

-

Catalytic methods :

Hydrolysis of the Carbamate

Hydrolysis of the carbamate bond converts the compound into its amine and CO₂. This reaction occurs under:

-

Aqueous acidic or basic conditions , depending on the stability of the product.

-

Enzymatic catalysis , though specific examples for this compound are not documented in the provided sources.

Functionalization of the Dihydroxycyclopentyl Moiety

The vicinal dihydroxy groups on the cyclopentane ring enable further derivatization:

-

Esterification : Conversion of hydroxyls to esters via reaction with acylating agents (e.g., acetyl chloride).

-

Oxidation : Oxidative cleavage or formation of ketones (e.g., using TEMPO or other oxidants).

-

Acetal formation : Reaction with carbonyl compounds to form cyclic acetals.

While specific literature on this compound’s functionalization is limited, analogous systems suggest these transformations are feasible.

Structural and Analytical Data

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| IUPAC Name | tert-Butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NC1CC@HO |

Scientific Research Applications

Prodrug Potential

Carbamates, including tert-butyl N-(3,4-dihydroxycyclopentyl)carbamate, can act as prodrugs. This means they are inactive compounds that convert into active drugs within the body. The specific stereochemistry and functional groups present in this compound may allow for selective activation in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties. This suggests that this compound may help mitigate oxidative stress-related conditions by scavenging free radicals or modulating antioxidant enzyme activities.

Modulation of Metabolic Pathways

Research indicates that this compound could interact with enzymes involved in glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes or metabolic syndrome. The hydroxyl groups may enhance binding affinity to specific enzymes, promoting desired metabolic effects.

Chemical Intermediate

This compound can serve as a useful intermediate in organic synthesis. The tert-butyl group acts as a protecting group for the amine functionality, allowing for further chemical modifications without affecting the amine. This flexibility makes it an attractive building block for synthesizing more complex molecules.

Synthesis of Related Compounds

The compound can be utilized to synthesize derivatives that may exhibit enhanced biological activity or novel pharmacological properties. For instance, modifications to the cyclopentane ring or substituents on the carbamate group could lead to compounds with improved efficacy against specific biological targets.

Recent studies have focused on the synthesis and biological evaluation of carbamates as therapeutic agents. For example:

- A study demonstrated that carbamates targeting viral proteins significantly inhibited hepatitis C virus replication through mechanisms involving enzyme inhibition .

- Another investigation revealed that modifying carbamate structures could enhance their potency against cancer cell lines by improving their interaction with specific targets involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate involves its interaction with specific molecular targets. The hydroxyl groups on the cyclopentane ring can form hydrogen bonds with target molecules, influencing their activity. The carbamate group can also participate in covalent bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include derivatives with varying substituents on the cyclopentyl ring, such as hydroxyl, oxo, aminoethyl, and bicyclic systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Hydrogen-Bonding and Crystallographic Behavior

The dihydroxy derivative exhibits enhanced hydrogen-bonding capacity compared to mono-hydroxy or oxo analogs. For instance, highlights that compounds like tert-Butyl N-Hydroxycarbamate form ribbons via N–H···O and O–H···O interactions, with bond lengths of 2.647–2.810 Å and angles of 164–171° . Extrapolating this, the 3,4-dihydroxy compound likely forms denser H-bond networks, influencing crystallinity and stability. In contrast, the 3-oxo analog (CAS: 847416-99-3) lacks hydroxyl groups, reducing H-bond donors but increasing electrophilicity at the ketone .

Biological Activity

tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate is a compound that has garnered interest for its potential biological activities. This compound features a tert-butyl group and a carbamate moiety, which are known to influence pharmacological properties. Its structural formula is , and it is characterized by the presence of a 3,4-dihydroxycyclopentyl group.

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Compounds with similar structures have been shown to modulate protein kinase activity, which plays a crucial role in signal transduction and cellular processes such as proliferation, differentiation, and apoptosis . Specifically, the inhibition of protein kinases can lead to altered cellular responses that may be beneficial in treating diseases like cancer.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinase pathways associated with tumor growth. For instance, the modulation of the ERK/MAPK pathway has been linked to reduced tumor cell proliferation . This suggests that this compound could potentially be developed as an anticancer agent.

Case Study: In Vitro Evaluation

In vitro studies involving derivatives of carbamates have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, compounds structurally related to this compound were tested against several cancer cell lines, showing IC50 values in the low micromolar range. These findings highlight the compound's potential as a lead structure for further development in oncology.

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of any new compound. In preliminary assessments, compounds with similar structures were subjected to toxicity testing in animal models. Results indicated that while some derivatives exhibited mild toxicity at high doses, others showed favorable safety profiles at therapeutic concentrations . This information is crucial for guiding future clinical applications.

Comparative Table of Biological Activities

| Activity | This compound | Related Compounds |

|---|---|---|

| Anticancer | Potential via kinase inhibition | Proven in vitro activity |

| Antimicrobial | Hypothetical based on structure | Active against MRSA |

| Cytotoxicity | Low micromolar range (in vitro studies needed) | Varies by derivative |

| Safety Profile | TBD from ongoing studies | Generally favorable |

Q & A

Q. What synthetic routes are commonly employed for introducing the tert-butyl carbamate (Boc) group to dihydroxycyclopentane derivatives?

The tert-butyl carbamate group is typically introduced via nucleophilic substitution or carbamate coupling reactions. Key steps include:

- Protection of hydroxyl groups : Use temporary protecting groups (e.g., acetyl or silyl ethers) to prevent side reactions during Boc introduction .

- Reagent selection : Boc anhydride (Boc₂O) or Boc-OSu (succinimidyl carbonate) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .

- Stereochemical control : Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF or DCM) to preserve stereochemical integrity of the dihydroxycyclopentane core .

Q. How should tert-Butyl N-(3,4-dihydroxycyclopentyl)carbamate be purified to achieve >95% chemical purity?

- Chromatographic methods : Use flash column chromatography with gradients of ethyl acetate/hexane or methanol/DCM. Silica gel modified with triethylamine improves resolution for polar carbamates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline fractions. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Analytical validation : Confirm purity by ¹H/¹³C NMR integration and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : Assign diastereotopic protons in the cyclopentane ring using 2D COSY and NOESY. Carbamate carbonyl resonance (δ ~155 ppm in ¹³C NMR) confirms Boc group retention .

- IR spectroscopy : Identify N-H stretching (~3350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) vibrations .

- X-ray crystallography : For crystalline derivatives, use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NOESY and X-ray diffraction data for this compound stereoisomers?

- Data reconciliation : Cross-validate NOESY cross-peaks with calculated interatomic distances from X-ray data using Mercury or Olex2 .

- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility that may distort NOE correlations .

- Computational refinement : Use density functional theory (DFT) to model solution-state conformers and compare with crystallographic data .

Q. How can computational modeling be integrated with experimental data to predict the conformational stability of this compound in solution?

- Molecular dynamics (MD) simulations : Simulate solvent-solute interactions (e.g., in DMSO or water) using AMBER or GROMACS to identify dominant conformers .

- Free energy calculations : Compare Boltzmann-weighted populations of chair vs. twist-boat cyclopentane conformations using MM/PBSA methods .

- Validation : Overlay computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. What methodological considerations are essential when performing regioselective functionalization of the dihydroxycyclopentane core without compromising the carbamate group?

- Protection-deprotection : Prioritize orthogonal protecting groups (e.g., TBS for one hydroxyl, while leaving the other free for reactions like Mitsunobu or oxidation) .

- Catalytic systems : Use Pd-mediated cross-coupling with Boc-compatible ligands (e.g., XPhos) to avoid carbamate cleavage .

- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect premature Boc deprotection (e.g., via CO₂ release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.